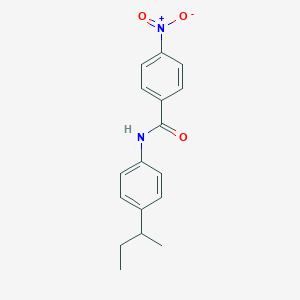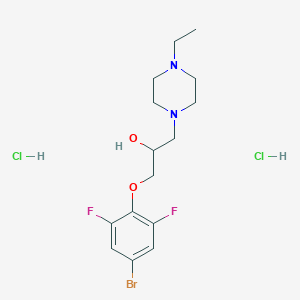![molecular formula C17H19F3N4O B5154282 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TCA and is a member of the azepane family.
作用機序
The mechanism of action of TFB-TCA is not well understood. However, studies have shown that this compound can interact with biological molecules such as enzymes and proteins. The triazole ring in TFB-TCA is thought to play a crucial role in its interactions with these molecules.
Biochemical and Physiological Effects:
TFB-TCA has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. In addition, TFB-TCA has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using TFB-TCA in lab experiments is its simplicity of synthesis. This compound can be easily synthesized using standard laboratory techniques. In addition, TFB-TCA has shown promising results in various applications, making it a potential candidate for further research.
However, one of the limitations of using TFB-TCA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of TFB-TCA is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on TFB-TCA. One potential area of research is the development of TFB-TCA as a potential drug candidate for the treatment of cancer and other diseases. In addition, further research is needed to understand the mechanism of action of TFB-TCA and its interactions with biological molecules.
Another potential area of research is the development of new fluorescent probes based on TFB-TCA. This compound has shown promising results as a fluorescent probe for the detection of biological molecules, and further research in this area could lead to the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, TFB-TCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In addition, TFB-TCA has also shown potential as a fluorescent probe for the detection of biological molecules. Further research is needed to fully understand the mechanism of action of TFB-TCA and its potential applications in various fields.
合成法
The synthesis method of TFB-TCA involves the use of a copper-catalyzed click reaction. This reaction involves the coupling of an alkyne and an azide to form a triazole ring. The resulting compound is then reacted with an acid chloride to produce TFB-TCA. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
TFB-TCA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, TFB-TCA has shown promising results as a potential drug candidate for the treatment of various diseases. Studies have shown that TFB-TCA can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
In addition, TFB-TCA has also shown potential as a fluorescent probe for the detection of biological molecules. This compound has been used to detect the presence of enzymes, proteins, and other biomolecules in biological samples.
特性
IUPAC Name |
azepan-1-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)14-8-4-3-7-13(14)11-24-12-15(21-22-24)16(25)23-9-5-1-2-6-10-23/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUKVLPRGYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0114847.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5154201.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)


![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5154269.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)